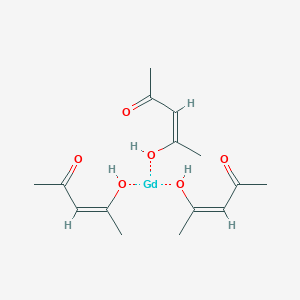
Gadolinium (III) acetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium (III) acetylacetonate is a useful research compound. Its molecular formula is C15H24GdO6 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materials Science
The derivatives of Gd(AcAc)₃ demonstrate remarkable luminescent properties, making them suitable for applications in optoelectronics. The solvothermal treatment at elevated temperatures enhances their fluorescence, making them ideal for use in sensors and imaging technologies .
Contrast Agents in MRI
Gadolinium-based contrast agents (GBCAs), including Gd(AcAc)₃, are widely used in magnetic resonance imaging (MRI). They enhance image contrast by shortening T1 relaxation times of nearby water protons, allowing for clearer imaging of internal structures . Research indicates that the chemical form of gadolinium affects tissue deposition and potential toxicity, particularly concerning nephrotoxicity in patients with renal impairment .
Case Study: Nephrotoxicity Assessment
A study assessed the nephrotoxic effects of various GBCAs, revealing that Gd(AcAc)₃ exhibited a lower incidence of nephrogenic systemic fibrosis compared to other linear agents like gadodiamide. This highlights its potential as a safer alternative for patients with compromised kidney function .
Electronic Applications
Despite its beneficial applications, the safety profile of gadolinium compounds requires careful consideration. Studies indicate that Gd(AcAc)₃ can lead to tissue accumulation and potential toxicity if not managed properly. Research into the mechanisms of toxicity has shown that repeated exposure can result in adverse effects on renal function and tissue integrity .
Case Study: Toxicity Mechanisms
Research conducted on animal models demonstrated that exposure to gadolinium compounds resulted in significant tissue deposition, particularly in kidneys and bones. The study emphasized the importance of monitoring gadolinium levels in patients receiving repeated doses of GBCAs .
Eigenschaften
Molekularformel |
C15H24GdO6 |
|---|---|
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
gadolinium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Gd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI-Schlüssel |
DIALJPUVGGQICA-LNTINUHCSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Gd] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















